Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
Description
Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a synthetic organic compound featuring a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a 3-chlorophenyl group at position 2 and a sulfonyl-linked ethyl benzoate moiety at position 6. Its molecular formula is C₂₂H₂₂ClN₃O₅S (molecular weight: ~488.0 g/mol), with the 3-chlorophenyl substituent contributing to lipophilicity and electronic effects critical for receptor interactions .
Properties
IUPAC Name |
ethyl 4-[[3-(3-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-2-31-21(28)15-6-8-18(9-7-15)32(29,30)26-12-10-22(11-13-26)24-19(20(27)25-22)16-4-3-5-17(23)14-16/h3-9,14H,2,10-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLLFRJOXMJNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 4-{[2-(3-Fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate (BG16073)
- Molecular Formula : C₂₂H₂₂FN₃O₅S
- Molecular Weight : 459.49 g/mol
- Key Differences: The 3-fluorophenyl group replaces the 3-chlorophenyl substituent.
| Parameter | 3-Chloro Derivative | 3-Fluoro Derivative (BG16073) |
|---|---|---|
| Substituent | 3-Cl | 3-F |
| Molecular Weight | ~488.0 | 459.49 |
| LogP (Predicted) | ~3.2 | ~2.9 |
Carboxamide Derivatives
2-(3-Chlorophenyl)-N-(2-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide (G651-0422)
- Molecular Formula : C₂₀H₁₈ClFN₄O₂
- Molecular Weight : 400.84 g/mol
- Key Differences: The ethyl benzoate ester is replaced with a carboxamide group linked to a 2-fluorophenyl moiety.
Spirocyclic Compounds with Varied Cores
VU0285655-1 (VU02)
- Structure: N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-yl]ethyl}quinoline-3-carboxamide
- Key Differences: The spiro core lacks the sulfonylbenzoate group, instead incorporating a quinoline-carboxamide chain. This modification suggests divergent pharmacological targets, possibly influencing kinase or G-protein-coupled receptor (GPCR) activity .
Sulfonylurea Herbicides
Metsulfuron Methyl
- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
- Key Differences : While sharing the sulfonylbenzoate motif, metsulfuron methyl incorporates a triazine ring instead of a triazaspiro core. This structural divergence underpins its role as an acetolactate synthase (ALS) inhibitor in herbicides, contrasting with the target compound’s likely pharmaceutical applications .
Structural and Functional Implications
- Halogen Effects : Chlorine’s lipophilicity enhances blood-brain barrier penetration compared to fluorine, but fluorine’s electronegativity may improve metabolic stability .
- Ester vs. Amide : Ethyl benzoate esters (target compound) offer hydrolytic lability for prodrug activation, whereas carboxamides (e.g., G651-0422) provide sustained target engagement .
- Spiro vs. Linear Cores : The triazaspiro[4.5]decane system imposes conformational constraints, likely enhancing selectivity over linear analogues like sulfonylurea herbicides .
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